(5E)-2-amino-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one
Description
(5E)-2-amino-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system fused with a thiazole ring The presence of an ethoxy group and an amino group further adds to its chemical diversity
Properties
IUPAC Name |
(5E)-2-amino-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-21-10-3-4-11-8(6-10)5-9(13(19)17-11)7-12-14(20)18-15(16)22-12/h3-7H,2H2,1H3,(H,17,19)(H2,16,18,20)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVWFBIEFVVNSR-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=C3C(=O)N=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)/C=C/3\C(=O)N=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-amino-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, which is then subjected to a series of reactions to introduce the thiazole ring and other functional groups. The key steps include:
Formation of the Quinoline Derivative: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxy Group: The quinoline derivative is then ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.
Formation of the Thiazole Ring: This involves the reaction of the ethoxylated quinoline with thiourea in the presence of a suitable catalyst.
Final Condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-amino-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted quinoline-thiazole derivatives.
Scientific Research Applications
(5E)-2-amino-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its unique structure and reactivity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (5E)-2-amino-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline ring system but differ in their functional groups and biological activities.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir contain the thiazole ring but have different applications and mechanisms of action.
Uniqueness
(5E)-2-amino-5-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methylidene]-1,3-thiazol-4-one is unique due to its combined quinoline-thiazole structure, which imparts distinct electronic and biological properties. This dual-ring system allows for versatile interactions with biological targets and makes it a valuable compound in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
